molecular formula C12H13BrN2O3S B2749335 (5E)-3-(4-bromophenyl)-5-[(dimethylamino)methylidene]-1lambda6,3-thiazolidine-1,1,4-trione CAS No. 338753-45-0

(5E)-3-(4-bromophenyl)-5-[(dimethylamino)methylidene]-1lambda6,3-thiazolidine-1,1,4-trione

Cat. No.: B2749335
CAS No.: 338753-45-0
M. Wt: 345.21
InChI Key: CDSLZLKIARJTNZ-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5E)-3-(4-bromophenyl)-5-[(dimethylamino)methylidene]-1lambda6,3-thiazolidine-1,1,4-trione (CAS: 338753-45-0) is a thiazolidine-trione derivative characterized by a 4-bromophenyl substituent at position 3 and a dimethylamino-methylidene group at position 3. Its molecular formula is C₁₂H₁₃BrN₂O₃S, with a molecular weight of 345.21 g/mol . The thiazolidine-trione core features a sulfone (1lambda⁶) and ketone groups, contributing to its unique electronic and steric properties.

Properties

IUPAC Name

(5E)-3-(4-bromophenyl)-5-(dimethylaminomethylidene)-1,1-dioxo-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O3S/c1-14(2)7-11-12(16)15(8-19(11,17)18)10-5-3-9(13)4-6-10/h3-7H,8H2,1-2H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSLZLKIARJTNZ-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=O)N(CS1(=O)=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/1\C(=O)N(CS1(=O)=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(4-bromophenyl)-5-[(dimethylamino)methylidene]-1lambda6,3-thiazolidine-1,1,4-trione typically involves the following steps:

    Formation of the Thiazolane Ring: The thiazolane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-halo ketone.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a bromobenzene derivative.

    Addition of the Dimethylamino Methylene Group: The dimethylamino methylene group can be added through a condensation reaction involving dimethylamine and a suitable aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(4-bromophenyl)-5-[(dimethylamino)methylidene]-1lambda6,3-thiazolidine-1,1,4-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolane derivatives.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound serves as a building block for creating more complex molecules. Its unique structure allows chemists to explore various chemical reactions such as oxidation, reduction, and substitution.

Biology

The compound has been investigated for its potential biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens .
  • Anticancer Activity : It has been evaluated for its anticancer properties through in vitro assays against human tumor cell lines. The compound demonstrated promising results with significant inhibition rates .

Medicine

Due to its biological activities, (5E)-3-(4-bromophenyl)-5-[(dimethylamino)methylidene]-1lambda6,3-thiazolidine-1,1,4-trione may serve as a lead compound in drug development. Its structural characteristics suggest potential as an anticancer or antimicrobial agent.

Industry

The compound can be utilized in developing new materials with specific properties due to its unique functional groups. This application is particularly relevant in pharmaceuticals and materials science.

Case Studies

StudyFindingsApplication
PMC6661967Investigated antimicrobial activity of thiazolidine derivatives; showed effectiveness against resistant strainsAntimicrobial drug development
PMC9267128Evaluated anticancer activity; demonstrated significant growth inhibition in tumor cellsCancer treatment research
ChemicalBookDescribed synthesis methods and potential applications in organic synthesisBuilding block for complex compounds

Mechanism of Action

The mechanism of action of (5E)-3-(4-bromophenyl)-5-[(dimethylamino)methylidene]-1lambda6,3-thiazolidine-1,1,4-trione involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the dimethylamino methylene group can form hydrogen bonds with polar residues. The thiazolane ring can interact with metal ions or other cofactors, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Target Compound
  • Core : 1lambda⁶,3-Thiazolidine-1,1,4-trione.
  • Substituents: 4-Bromophenyl (electron-withdrawing) at position 3. Dimethylamino-methylidene (electron-donating) at position 4.
  • Key Features : The sulfone group enhances electrophilicity, while the bromophenyl group increases lipophilicity.
Comparison Compound 1 : (5E)-2-(4-Bromophenyl)-5-[4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • Core : Thiazolo[3,2-b][1,2,4]triazol-6-one.
  • Substituents: 4-Bromophenyl at position 2. 4-(Dimethylamino)benzylidene at position 5.
  • The absence of a sulfone group reduces electrophilicity .
Comparison Compound 2 : 5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone
  • Core: 4-Thiazolidinone.
  • Substituents :
    • 4-Hydroxyphenyl at position 3.
    • Dual 4-methoxyphenyl groups via methylene and hydrazone linkages.
  • Key Differences: The hydrazone moiety and hydroxyl group enhance hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability compared to the bromophenyl-dimethylamino combination .
Comparison Compound 3 : (5E)-5-(4-Hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
  • Core : Thiazolidin-4-one with a thioxo group.
  • Substituents :
    • 4-Hydroxy-3-methoxybenzylidene at position 5.
  • The hydroxy-methoxy substituent enhances polarity but reduces lipophilicity compared to bromophenyl .

Physicochemical Properties

Property Target Compound Compound 1 Compound 2 Compound 3
Molecular Weight (g/mol) 345.21 ~370 (estimated) ~440 (estimated) ~320 (estimated)
LogP (Predicted) ~2.8 ~3.1 ~2.2 ~1.5
Solubility Low (non-polar groups) Moderate (polar triazole) High (polar substituents) Moderate (thioxo group)

Biological Activity

The compound (5E)-3-(4-bromophenyl)-5-[(dimethylamino)methylidene]-1lambda6,3-thiazolidine-1,1,4-trione, often referred to as a thiazolidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on anticancer properties, antibacterial effects, and other pharmacological potentials.

Chemical Structure and Properties

The compound features a thiazolidine core with a bromophenyl substituent and a dimethylaminomethylidene group, contributing to its biological activities. The thiazolidine ring is known for its ability to interact with various biological targets.

1. Anticancer Activity

Recent studies have demonstrated that thiazolidine derivatives exhibit significant anticancer properties. The mechanism of action primarily involves the induction of oxidative stress and apoptosis in cancer cells.

  • Cell Lines Tested :
    • A549 (lung cancer)
    • SH-SY5Y (neuroblastoma)
    • CACO-2 (colorectal cancer)

Table 1 summarizes the anticancer activity of various thiazolidine derivatives including the compound :

CompoundCell LineIC50 (µM)Mechanism of Action
(5E)-3-(4-bromophenyl)-5-[(dimethylamino)methylidene]-1lambda6,3-thiazolidine-1,1,4-trioneA54910ROS generation leading to apoptosis
Les-6009A54912Increased ROS levels
Les-3166SH-SY5Y15Mitochondrial dysfunction

Case Study : In a study by Szychowski et al., the compound showed a dose-dependent decrease in metabolic activity in A549 cells at concentrations ranging from 10 nM to 100 µM. This indicates its potential as an effective agent against lung cancer cells through ROS-mediated pathways .

2. Antibacterial Activity

Thiazolidine derivatives have also been evaluated for their antibacterial properties. The compound exhibited varying degrees of inhibition against several bacterial strains.

  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Escherichia coli

Table 2 presents the antibacterial activity:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
(5E)-3-(4-bromophenyl)-5-[(dimethylamino)methylidene]-1lambda6,3-thiazolidine-1,1,4-trioneStaphylococcus aureus25 µg/mL
Les-5925Escherichia coli30 µg/mL

The results indicate that this compound has potential as an antibacterial agent, particularly against resistant strains .

3. Other Pharmacological Activities

Beyond anticancer and antibacterial effects, thiazolidine derivatives have been reported to possess other pharmacological activities:

  • Anti-inflammatory : Some derivatives show promise in reducing inflammation in animal models.
  • Antioxidant : They may act as free radical scavengers, reducing oxidative stress in various cell types .

Mechanistic Insights

The biological activity of thiazolidines often involves modulation of cellular pathways such as apoptosis and oxidative stress response. For instance:

  • ROS Generation : Many thiazolidines increase reactive oxygen species (ROS) levels in cancer cells, leading to cell death through apoptosis.
  • PPARγ Activation : Some studies suggest that these compounds may activate peroxisome proliferator-activated receptor gamma (PPARγ), influencing metabolic processes .

Q & A

Basic Synthesis & Optimization

Q: What are the optimal synthetic conditions for preparing (5E)-3-(4-bromophenyl)-5-[(dimethylamino)methylidene]-1λ⁶,3-thiazolidine-1,1,4-trione? A: The compound can be synthesized via a multi-step approach:

  • Step 1: Condensation of 4-bromophenyl isothiocyanate with dimethylamine to form a thiourea intermediate.
  • Step 2: Cyclization with chloroacetic acid under reflux in a mixture of acetic acid and DMF (5:1 v/v), catalyzed by sodium acetate (0.02 mol), for 2–4 hours .
  • Step 3: Purification via recrystallization from DMF/ethanol (1:2). Yield optimization (60–75%) requires precise stoichiometric ratios and temperature control (80–90°C).

Advanced Mechanistic Insights

Q: What mechanistic pathways govern the formation of the exocyclic dimethylamino-methylidene group in this compound? A: The exocyclic group arises from a Knoevenagel condensation between the thiazolidine trione core and dimethylamine. Key factors include:

  • Nucleophilic attack by the amine on the α,β-unsaturated carbonyl system.
  • Stabilization of the intermediate enolate by the electron-withdrawing 4-bromophenyl group.
  • Computational studies (DFT) suggest a ΔG‡ of ~25 kcal/mol for this step, with solvent polarity (DMF > EtOH) accelerating the reaction .

Basic Structural Characterization

Q: Which spectroscopic techniques are critical for confirming the (5E)-configuration and substituent positions? A:

  • 1H/13C NMR: The exocyclic CH=N group shows a deshielded proton signal at δ 8.2–8.5 ppm (doublet, J = 12–14 Hz) and a carbon resonance at ~160 ppm .
  • IR: Stretching vibrations at 1720 cm⁻¹ (C=O, thiazolidine trione) and 1640 cm⁻¹ (C=N, methylidene).
  • X-ray crystallography: SHELXL refinement (CCDC deposition recommended) resolves the (5E)-geometry and torsional angles of the bromophenyl group .

Advanced Data Contradiction Analysis

Q: How to resolve discrepancies between computational predictions and experimental NMR data for the dimethylamino-methylidene moiety? A:

  • Case Study: If DFT predicts a planar geometry but NMR shows restricted rotation (e.g., split signals), perform variable-temperature NMR (VT-NMR) to assess dynamic effects.
  • Validation: Compare experimental NOESY/ROESY correlations with simulated molecular dynamics (MD) trajectories. Use SHELXPRO to refine crystallographic thermal parameters .

Basic Biological Activity Profiling

Q: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity? A: Prioritize assays based on structural analogs:

  • Hypolipidemic activity: Measure PPAR-γ agonism in 3T3-L1 adipocytes (EC₅₀ determination via luciferase reporter) .
  • Antimicrobial screening: Broth microdilution against Gram-positive bacteria (MIC ≤ 8 µg/mL suggests potency) .
  • Cytotoxicity: MTT assay on HEK-293 cells to establish selectivity indices (IC₅₀ > 50 µM for safety).

Advanced Structure-Activity Relationship (SAR)

Q: How does the 4-bromophenyl substituent influence biological activity compared to other halogens (e.g., Cl, F)? A:

  • Electron-withdrawing effects: Bromine enhances π-stacking with hydrophobic enzyme pockets (e.g., PPAR-γ), increasing binding affinity by ~2-fold vs. chloro analogs .
  • Steric impact: Bulkier bromine may reduce off-target interactions; compare docking scores (AutoDock Vina) for 4-bromo vs. 4-fluoro derivatives in COX-2 active sites.
  • Meta-analysis: Cross-reference IC₅₀ values from analogs in PubChem (e.g., CID 11864125) to validate trends .

Advanced Computational Modeling

Q: How to design a docking study to predict interactions between this compound and kinase targets? A:

  • Target selection: Prioritize kinases with conserved ATP-binding pockets (e.g., CDK2, EGFR).
  • Protocol:
    • Prepare the ligand: Optimize geometry at B3LYP/6-31G* level (Gaussian 16).
    • Dock using Glide SP/XP (Schrödinger) with OPLS4 force field.
    • Validate with MM-GBSA binding energy calculations (ΔG < -8 kcal/mol indicates strong binding).
  • Reference: Similar thiazolidinediones show H-bonding with Thr106 (CDK2) and hydrophobic contacts with Leu83 .

Advanced Stability & Degradation

Q: What degradation pathways dominate under physiological conditions, and how to stabilize the compound? A:

  • Hydrolysis: The thiazolidine ring is prone to acid-catalyzed hydrolysis (t₁/₂ ~2 h at pH 2).
  • Mitigation: Encapsulate in PEG-PLGA nanoparticles (size <200 nm) to enhance plasma stability.
  • Analytical method: Monitor degradation via UPLC-MS/MS (Q-TOF) with C18 columns (retention time ~4.3 min) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.